molecular formula C19H32N4O2 B12254638 Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B12254638
M. Wt: 348.5 g/mol
InChI Key: YLYLIVVWRKOOMW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a pyrimidine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Properties

Molecular Formula

C19H32N4O2

Molecular Weight

348.5 g/mol

IUPAC Name

tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H32N4O2/c1-13-14(2)20-16(18(3,4)5)21-15(13)22-9-11-23(12-10-22)17(24)25-19(6,7)8/h9-12H2,1-8H3

InChI Key

YLYLIVVWRKOOMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-tert-butyl-5,6-dimethylpyrimidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride[][4].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

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